1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)-
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Overview
Description
1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- is a compound belonging to the class of diazaphospholidines. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one phosphorus atom. The presence of the chlorine atom and the bulky tert-butyl groups (1,1-dimethylethyl) further modifies its chemical properties and reactivity.
Preparation Methods
The synthesis of 1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- typically involves the reaction of a suitable phosphine precursor with a chlorinating agent in the presence of a base. One common method includes the reaction of a phosphine with N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as azides or amines.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphoramidates.
Reduction Reactions: The compound can be reduced to form phosphines or other reduced phosphorus species.
Common reagents used in these reactions include sodium azide, lithium chloride, and various oxidizing agents like N2O4 . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- has several applications in scientific research:
Catalysis: It is used as a ligand in catalytic reactions, particularly in enantioselective reductions.
Material Science: The compound is employed in the synthesis of novel materials with unique properties.
Biological Research: It is used in the modification of biomolecules and the study of phosphorus-containing compounds in biological systems.
Mechanism of Action
The mechanism of action of 1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- involves the interaction of the phosphorus atom with various molecular targets. The chlorine atom can be displaced by nucleophiles, leading to the formation of new phosphorus-containing compounds. The bulky tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar compounds to 1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- include:
- 2-Azido-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine
- 2-Chloro-1,3-dimethyl-1,3,2-diazaphospholidine
These compounds share the diazaphospholidine core structure but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of chlorine and tert-butyl groups in 1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- provides distinct reactivity and steric effects, making it valuable in specific research contexts.
Properties
CAS No. |
89437-94-5 |
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Molecular Formula |
C10H22ClN2P |
Molecular Weight |
236.72 g/mol |
IUPAC Name |
1,3-ditert-butyl-2-chloro-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C10H22ClN2P/c1-9(2,3)12-7-8-13(14(12)11)10(4,5)6/h7-8H2,1-6H3 |
InChI Key |
VWQBDOYUBDEPQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCN(P1Cl)C(C)(C)C |
Origin of Product |
United States |
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